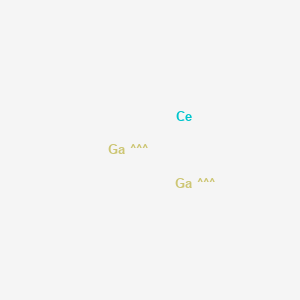![molecular formula C9H16O B14713975 7,7-Dimethylbicyclo[2.2.1]heptan-1-ol CAS No. 22463-27-0](/img/structure/B14713975.png)
7,7-Dimethylbicyclo[2.2.1]heptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethylbicyclo[2.2.1]heptan-1-ol, also known as fenchol, is a bicyclic monoterpenoid alcohol. It is a white crystalline solid with a camphor-like odor. This compound is naturally occurring and can be found in various essential oils, including those of fennel and basil. It is widely used in the fragrance industry due to its pleasant aroma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
7,7-Dimethylbicyclo[2.2.1]heptan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of fenchone, a ketone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as solvents.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of fenchone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dimethylbicyclo[2.2.1]heptan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fenchone using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form fenchane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation with palladium on carbon.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Fenchone
Reduction: Fenchane
Substitution: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Aplicaciones Científicas De Investigación
7,7-Dimethylbicyclo[2.2.1]heptan-1-ol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma and stability.
Mecanismo De Acción
The mechanism of action of 7,7-Dimethylbicyclo[2.2.1]heptan-1-ol involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with GABA receptors and other neurotransmitter systems.
Comparación Con Compuestos Similares
Similar Compounds
Borneol: Another bicyclic monoterpenoid alcohol with similar structure and properties.
Isoborneol: An isomer of borneol with slightly different chemical properties.
Fenchone: The ketone form of 7,7-Dimethylbicyclo[2.2.1]heptan-1-ol.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two methyl groups on the bicyclic ring. This gives it distinct chemical and physical properties, making it valuable in various applications, especially in the fragrance industry.
Propiedades
Número CAS |
22463-27-0 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
7,7-dimethylbicyclo[2.2.1]heptan-1-ol |
InChI |
InChI=1S/C9H16O/c1-8(2)7-3-5-9(8,10)6-4-7/h7,10H,3-6H2,1-2H3 |
Clave InChI |
ZFVYXCUQKKZDMM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(CC2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


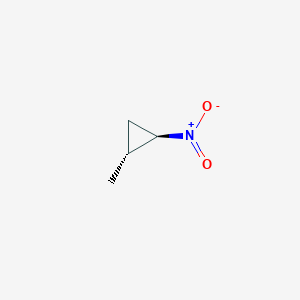
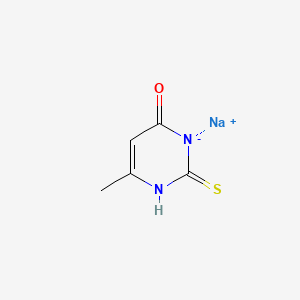
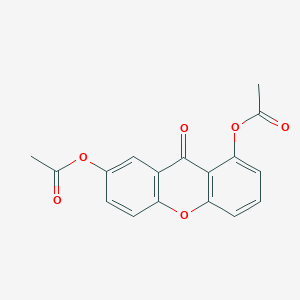


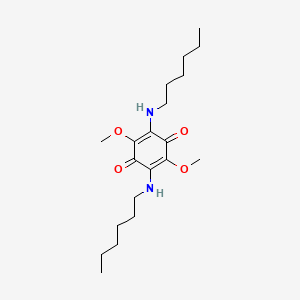

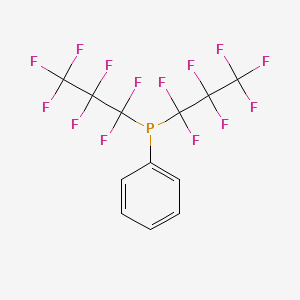
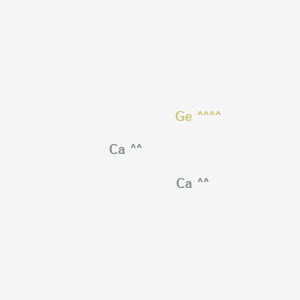
![2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B14713957.png)


